N-((4-benzyl-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Description
N-((4-benzyl-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C26H24FN5O3S and its molecular weight is 505.57. The purity is usually 95%.
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Biological Activity
N-((4-benzyl-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of antifungal and anticancer applications. This article delves into the synthesis, biological activity, and underlying mechanisms of action of this compound, supported by various research findings and case studies.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Triazole Ring : The initial step typically involves the reaction of 4-fluorophenylamine with a suitable thioether to form the triazole structure.
- Amide Bond Formation : The triazole derivative is then reacted with 4-methoxybenzoic acid to form the final amide compound.
- Purification : The product is purified through recrystallization or chromatography.
The yield and purity of the synthesized compound are crucial for subsequent biological testing.
Antifungal Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antifungal activity. For instance, certain benzimidazole-triazole derivatives showed potent effects against Candida species, particularly C. glabrata, with minimum inhibitory concentration (MIC) values as low as 0.97 μg/mL . The presence of electron-withdrawing groups like fluorine at specific positions on the phenyl ring significantly enhances antifungal efficacy .
Anticancer Potential
- Mechanisms of Action : Triazole derivatives have been implicated in various anticancer mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound's structure allows it to interact with cellular targets involved in cancer progression.
- Case Studies : A study focusing on similar triazole compounds indicated their effectiveness against various cancer cell lines, suggesting that modifications to the triazole structure can lead to enhanced biological activity .
Research Findings
The following table summarizes key findings from recent research on triazole derivatives similar to this compound:
Properties
IUPAC Name |
N-[[4-benzyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O3S/c1-35-22-13-7-19(8-14-22)25(34)28-15-23-30-31-26(32(23)16-18-5-3-2-4-6-18)36-17-24(33)29-21-11-9-20(27)10-12-21/h2-14H,15-17H2,1H3,(H,28,34)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYGDWXRGJZCLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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